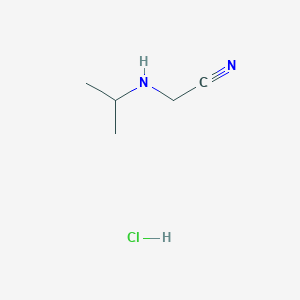

2-(Isopropylamino)acetonitrile hydrochloride

Description

Historical Context and Development

The development of this compound emerges from the broader historical evolution of nitrile chemistry and amino acid synthetic methodologies. Acetonitrile itself, the foundational structural component of this compound, was first prepared in 1847 by the French chemist Jean-Baptiste Dumas, establishing the groundwork for subsequent nitrile-based chemical developments. The compound represents a sophisticated advancement in the field of amino-nitrile chemistry, where the integration of isopropylamino functionality with acetonitrile creates enhanced synthetic versatility.

The synthetic methodology for preparing related amino-nitrile compounds has evolved significantly since the mid-20th century. Research into amino acid derivatives and their nitrile counterparts has demonstrated the importance of compounds like this compound in pharmaceutical synthesis. The compound's development reflects the growing understanding of structure-activity relationships in medicinal chemistry, where specific molecular modifications can dramatically alter biological and chemical properties.

Contemporary research has shown that amino-nitrile compounds serve as crucial intermediates in the synthesis of more complex pharmaceutical molecules. The preparation methods have become increasingly sophisticated, with modern synthetic approaches focusing on improving yield, purity, and selectivity. The compound's role in synthetic pathways demonstrates the evolution from simple nitrile chemistry to complex multi-functional synthetic intermediates that enable the creation of advanced pharmaceutical compounds.

Significance in Chemical Research

This compound demonstrates remarkable significance in chemical research through its role as a synthetic intermediate and its contribution to pharmaceutical development. The compound serves as a critical building block in the synthesis of various bioactive molecules, particularly in the development of cardiovascular medications. Research has documented its use in the preparation of isoproterenol hydrochloride, a significant pharmaceutical compound used in cardiovascular applications.

The synthetic utility of this compound extends to its role in amino acid chemistry and peptide synthesis. The isopropylamino functionality provides steric hindrance that can influence reaction selectivity, making it valuable in asymmetric synthesis applications. Research has demonstrated that compounds containing similar structural motifs serve as activators in carbon dioxide absorption processes, indicating broader industrial applications beyond pharmaceutical synthesis.

Properties

IUPAC Name |

2-(propan-2-ylamino)acetonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2.ClH/c1-5(2)7-4-3-6;/h5,7H,4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZZYFHKZHVRTGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

2-(Isopropylamino)acetonitrile hydrochloride has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(isopropylamino)acetonitrile hydrochloride exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors to modulate biological processes. The molecular targets and pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Nitrile vs. Hydroxyl Groups

- This compound: The nitrile group enhances electrophilicity, making it reactive in nucleophilic additions (e.g., hydrolysis to amides or carboxylic acids). This property is exploited in synthesizing β-blockers like isoproterenol .

- 2-(Isopropylamino)ethanol hydrochloride: The hydroxyl group facilitates hydrogen bonding, improving solubility in polar solvents. It is used in surfactants or as a chiral auxiliary .

Aromatic vs. Aliphatic Backbones

- 2-(Isopropylamino)benzonitrile: The aromatic ring introduces π-π stacking interactions, enhancing binding affinity in drug candidates. Its higher purity (98%) makes it suitable for high-yield reactions .

- 2-Diisopropylaminoethyl chloride hydrochloride: The bulkier diisopropylamino group increases steric hindrance, slowing reaction rates in alkylation but improving selectivity .

Thermal Stability and Decomposition

- 2-(Isopropylamino)acetonitrile HCl decomposes at elevated temperatures, releasing HCN, which necessitates strict safety protocols .

- In contrast, 2-(isopropylamino)ethanol HCl decomposes into less toxic alcohols, reducing handling risks .

Biological Activity

2-(Isopropylamino)acetonitrile hydrochloride (CAS No. 38737-90-5) is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure allows for diverse biological activities, making it a subject of interest for researchers exploring novel therapeutic agents.

Chemical Structure and Properties

This compound features an isopropylamino group attached to an acetonitrile moiety, with a hydrochloride salt form enhancing its solubility in aqueous environments. This compound's molecular formula is C5H11ClN2, and its molecular weight is approximately 132.61 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The isopropylamine moiety can facilitate binding to specific proteins, potentially altering their activity and leading to various physiological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antiviral Activity : Preliminary studies suggest that compounds with similar structures demonstrate antiviral properties. For instance, derivatives of benzimidazole nucleosides have shown potent inhibition against human cytomegalovirus (HCMV), indicating potential for this compound in antiviral applications .

- Antimicrobial Properties : The compound has been investigated for its potential antimicrobial effects, particularly against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Cytotoxic Effects : In vitro studies have indicated that certain derivatives of compounds related to this compound exhibit cytotoxicity against cancer cell lines, suggesting potential applications in oncology .

Case Studies

- Antiviral Efficacy : A study evaluated the antiviral efficacy of compounds similar to this compound against HCMV. Results showed significant reduction in viral replication at specific concentrations, highlighting the compound's potential as an antiviral agent .

- Cytotoxicity Assessment : In another investigation, the cytotoxic effects of various analogs were assessed on human cancer cell lines. The findings indicated that certain modifications to the isopropylamine structure enhanced cytotoxic efficacy while maintaining low toxicity to normal cells .

Data Table: Summary of Biological Activities

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Antiviral | Inhibition of HCMV replication | |

| Antimicrobial | Activity against various bacterial strains | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Research Findings

Recent studies have focused on optimizing the structure of related compounds to enhance their biological activity. For example, modifications to the isopropylamine group have been shown to significantly impact potency against specific pathogens and cancer cells .

Additionally, pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds, which will inform their therapeutic potential and safety profiles in clinical settings.

Preparation Methods

Synthesis of 3′,4′-dihydroxy-2-(isopropylamino)-acetophenone hydrochloride

- Catechol (2, 200 g) was added to a mixture of aluminum chloride (606 g) and dichloromethane (1800 ml) at 0-10°C. Chloroacetyl chloride (217.3 g) in dichloromethane (10 ml) was gradually added at 0-10°C.

- The reaction mixture was stirred at 25-35°C until the reaction was complete, as monitored by HPLC.

- The reaction mass was quenched with aqueous hydrochloric acid, followed by filtration to isolate 2-chloro-3′,4′-dihydroxy acetophenone.

- The reaction mixture was cooled to 20-30°C, and concentrated hydrochloric acid (383 ml) was gradually added until the pH reached approximately 2.0.

- The reaction mixture was heated to 50-65°C with stirring, then cooled and filtered to yield crude 3′,4′-dihydroxy-2-(isopropylamino)-acetophenone hydrochloride.

Preparation of Di-n-propyl Acetonitrile from Cyanacetic Ester

This method describes the preparation of di-n-propyl acetonitrile, an acetonitrile derivative, using a novel process that involves reacting a cyanacetic ester with n-propyl bromide or n-propyl iodide in the presence of sodium n-propylate. The process includes saponifying the crude ester, acidifying the resulting salt, and decarboxylating the crude di-n-propyl cyanacetic acid.

- Reactants and Conditions : The reaction is carried out in a single stage in an n-propanol medium, utilizing an ester of cyanacetic acid with an alkyl radical having 1 to 4 carbon atoms. The sodium n-propylate in n-propanol medium is added to a reaction medium comprising the cyanacetic ester and the n-propyl halide at a temperature between 45°C and 55°C. The alkylation reaction is then carried out under reflux for approximately 3 hours.

- Saponification : Saponification of the crude di-n-propyl cyanacetic ester is conducted at a temperature between 60°C and 70°C over 3 hours, using 1.25 to 2 moles of hydroxide per mole of ester. A quaternary ammonium salt, such as trimethyl cetylammonium bromide, benzyl trimethyl ammonium chloride, or lauryl trimethyl ammonium bromide, may be used to enhance the reaction.

- Acidification : The subsequent acidification is performed with a 36% hydrochloric acid solution at a temperature slightly below 40°C.

- Decarboxylation : The crude di-n-propyl cyanacetic acid is decarboxylated by heating to a temperature between 140°C and 190°C, preferably between 175°C and 190°C. This decarboxylation can be carried out in a continuous phase, where the acid is continuously introduced while eliminating the liberated carbon dioxide gas and the forming di-n-propyl acetonitrile.

Q & A

Q. What are the established synthetic routes for 2-(Isopropylamino)acetonitrile hydrochloride, and how are reaction conditions optimized?

Methodological Answer: The compound can be synthesized via the Strecker reaction, which involves the condensation of formaldehyde, ammonia, and hydrogen cyanide to form aminoacetonitrile derivatives, followed by isopropyl group incorporation . Alternatively, microwave-assisted synthesis (e.g., 120°C for 2 hours in acetonitrile) significantly accelerates reaction rates and improves yields compared to conventional heating . Key parameters to optimize include solvent polarity (acetonitrile enhances nucleophilicity), stoichiometry of reagents (e.g., 1:1 molar ratio of reactants), and temperature control to minimize side reactions.

Q. How is the purity of this compound assessed in academic settings?

Methodological Answer: Purity is typically evaluated using:

- Flash Chromatography : A gradient elution (e.g., 7.5% EtOAc/CH₂Cl₂) separates impurities, with UV-vis detection for compound tracking .

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases and UV detection at 210–254 nm are standard for quantifying purity .

- Spectroscopy : ¹H/¹³C NMR confirms structural integrity, while FT-IR verifies functional groups (e.g., nitrile stretch at ~2250 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation or skin contact.

- Store in airtight containers at ambient temperatures to prevent hygroscopic degradation .

- Neutralize spills with dilute acetic acid (for base) or sodium bicarbonate (for acid), followed by solid absorbents .

Advanced Research Questions

Q. How can microwave irradiation improve the synthesis of this compound derivatives?

Methodological Answer: Microwave irradiation (e.g., 120°C, 2 hours) enhances reaction efficiency by enabling rapid, uniform heating. This method reduces side reactions (e.g., hydrolysis of nitrile groups) and improves yields (e.g., 96% reported for analogous imidazolidinedione derivatives) . Optimization involves adjusting microwave power (300–600 W) and solvent dielectric constants (acetonitrile, ε = 37.5) to maximize dipole interactions.

Q. What analytical strategies resolve chirality in this compound derivatives?

Methodological Answer:

- Chiral HPLC : Use columns like Chiralpak® IA/IB with polar organic mobile phases (e.g., acetonitrile:ethanol:TFA) to separate enantiomers .

- Circular Dichroism (CD) : Detects optical activity of chiral centers, correlating with electronic transitions in the UV range .

- X-ray Crystallography : Resolves absolute configuration when single crystals are obtainable (e.g., via slow evaporation in ethanol) .

Q. How do hyphenated techniques (e.g., LC-MS/MS) enhance characterization of degradation products?

Methodological Answer: LC-MS/MS combines separation (HPLC) with high-resolution mass detection to identify degradation pathways. For example:

Q. What mechanistic insights explain the acid-catalyzed decomposition of this compound?

Methodological Answer: Under acidic conditions, the nitrile group undergoes hydrolysis to form a carboxylic acid via an intermediate amide. The mechanism involves:

Protonation of the nitrile nitrogen.

Nucleophilic attack by water to form an imidic acid.

Tautomerization to the amide, followed by further hydrolysis to the carboxylic acid . Kinetic studies (pH 1–3, 25–50°C) using UV spectroscopy can quantify degradation rates.

Q. How should researchers address contradictions in spectroscopic data for this compound?

Methodological Answer:

- Cross-Validation : Compare NMR data with computational predictions (DFT calculations for ¹³C chemical shifts).

- Variable Temperature NMR : Resolve dynamic effects (e.g., rotational barriers in the isopropyl group) that cause signal splitting .

- High-Resolution MS : Confirm molecular formula discrepancies (e.g., Cl isotope patterns) .

Q. What strategies guide the design of biologically active derivatives of this compound?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Modify the nitrile group to amides (enhanced stability) or introduce aryl substituents (π-stacking interactions).

- Prodrug Approaches : Esterify the nitrile to improve bioavailability, as seen in ethyl 2-(isopropylamino)acetate derivatives .

- Click Chemistry : Azide-alkyne cycloaddition adds functional moieties (e.g., fluorescent tags) for mechanistic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.